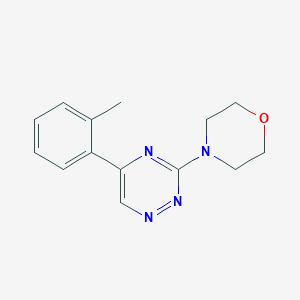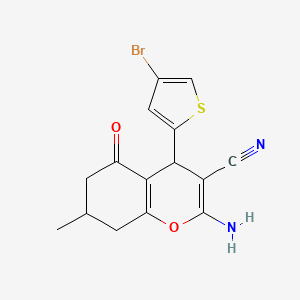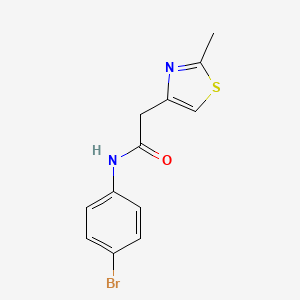![molecular formula C18H19N3 B4982023 [2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)
[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate, also known as TPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPA is a type of organic compound that contains both a pyrazole and a biphenyl group.
Mécanisme D'action
The mechanism of action of [2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate is not fully understood, but it is believed to interact with specific receptors or enzymes in cells. In anticancer studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. In antiviral studies, this compound has been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound was found to enhance the expression of certain genes related to bone formation and mineralization, suggesting its potential application in bone tissue engineering. However, the exact physiological effects of this compound on humans are still unknown and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate is its high stability and solubility in organic solvents, which makes it easy to handle and store in the laboratory. However, one limitation of this compound is its high cost and limited availability, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the research of [2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate. One direction is to further investigate its potential applications in organic electronics and materials science, particularly in the development of high-performance OLEDs and POFs. Another direction is to explore its potential applications in drug discovery, particularly in the development of novel anticancer and antiviral agents. Additionally, further studies are needed to investigate the exact mechanism of action and physiological effects of this compound, as well as to optimize its synthesis method to reduce cost and increase yield.
Méthodes De Synthèse
The synthesis of [2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate involves the reaction between 2,4,6-trimethylbenzaldehyde and 3-aminopyrazole in the presence of a catalyst. The resulting product is then treated with trifluoroacetic acid to form this compound trifluoroacetate. This method has been optimized to produce high yields of this compound with minimal impurities.
Applications De Recherche Scientifique
[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high charge mobility and stability. In materials science, this compound has been used as a building block for the synthesis of porous organic frameworks (POFs) due to its rigid and planar structure. In medicinal chemistry, this compound has been studied for its potential anticancer and antiviral activities.
Propriétés
IUPAC Name |
2,4,6-trimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-11-9-12(2)18(19)13(3)17(11)15-6-4-5-14(10-15)16-7-8-20-21-16/h4-10H,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFNTDRFIFAAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C2=CC=CC(=C2)C3=CC=NN3)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981951.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![N~1~-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B4981979.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)

![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)


![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)
